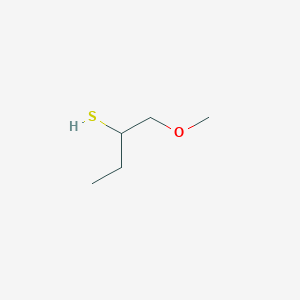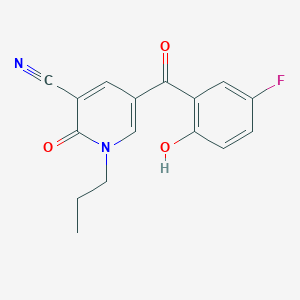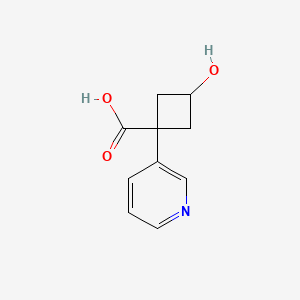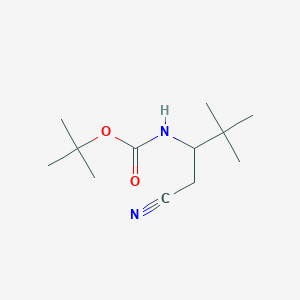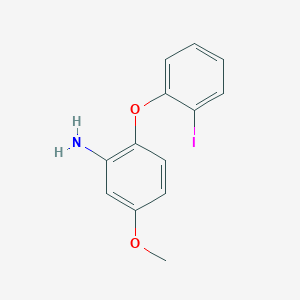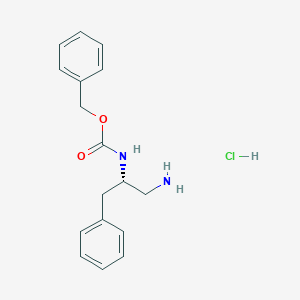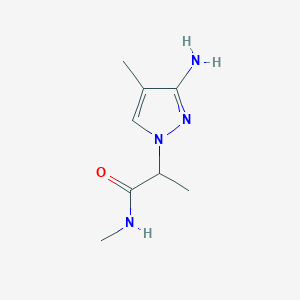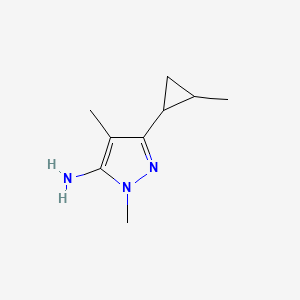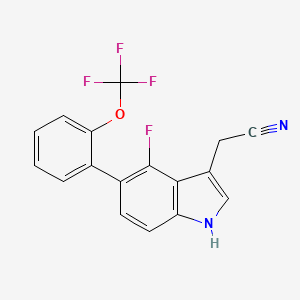
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . The presence of fluorine atoms in the compound can enhance its metabolic stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Another fluorinated indole derivative with similar biological activities.
2-(Trifluoromethoxy)phenylindole: Shares the trifluoromethoxy group, contributing to its unique properties.
Fluorinated azaindoles: Known for their antiviral and anti-inflammatory activities
Uniqueness
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which can enhance its metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H10F4N2O |
|---|---|
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-16-12(5-6-13-15(16)10(7-8-22)9-23-13)11-3-1-2-4-14(11)24-17(19,20)21/h1-6,9,23H,7H2 |
Clave InChI |
FDBLPZCUHZIERO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC#N)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
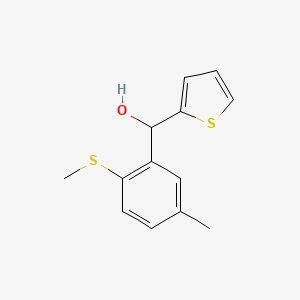
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)

![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
